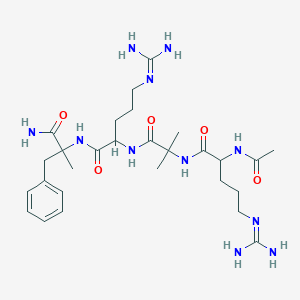

Cenupatide

Beschreibung

Eigenschaften

CAS-Nummer |

1006388-38-0 |

|---|---|

Molekularformel |

C28H47N11O5 |

Molekulargewicht |

617.7 g/mol |

IUPAC-Name |

(2S)-2-acetamido-N-[1-[[(2S)-1-[[(2S)-1-amino-2-methyl-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C28H47N11O5/c1-17(40)36-19(12-8-14-34-25(30)31)21(41)38-27(2,3)24(44)37-20(13-9-15-35-26(32)33)22(42)39-28(4,23(29)43)16-18-10-6-5-7-11-18/h5-7,10-11,19-20H,8-9,12-16H2,1-4H3,(H2,29,43)(H,36,40)(H,37,44)(H,38,41)(H,39,42)(H4,30,31,34)(H4,32,33,35)/t19-,20-,28-/m0/s1 |

InChI-Schlüssel |

JDNFBDNDFFJJIB-JVAKCPTJSA-N |

Isomerische SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(C)(C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@](C)(CC1=CC=CC=C1)C(=O)N |

Kanonische SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC(C)(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)(CC1=CC=CC=C1)C(=O)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Cenupatide free base, Cenupatide; Ac-Arg-Aib-Arg-α(Me)Phe-NH2); UPARANT; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Cenupatide's Mechanism of Action in Podocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Podocytopathies, a group of kidney diseases characterized by injury to podocytes, are a leading cause of proteinuria and progressive renal dysfunction. Podocytes are highly specialized epithelial cells that form a crucial component of the glomerular filtration barrier. Their intricate foot processes and the intervening slit diaphragm are essential for preventing the leakage of proteins from the blood into the urine. Damage to these structures leads to proteinuria, a hallmark of chronic kidney disease (CKD), which can progress to end-stage renal disease.

Current therapeutic strategies for podocytopathies often rely on non-specific immunosuppressants with significant side effects. This has spurred the search for targeted therapies that can directly address the molecular mechanisms underlying podocyte injury. One such emerging therapeutic candidate is Cenupatide , a novel molecule that has shown promise in preclinical models of diabetic kidney disease.

This technical guide provides an in-depth overview of the mechanism of action of this compound in podocytes, focusing on its role as an inhibitor of the urokinase plasminogen activator receptor (uPAR) signaling pathway. We will delve into the molecular pathways, present preclinical data, and detail relevant experimental protocols to provide a comprehensive resource for researchers and drug development professionals in the field of nephrology.

This compound: Chemical Properties

This compound is a peptide-based drug candidate. Its chemical details are summarized in the table below.

| Property | Value |

| IUPAC Name | (2S)-2-acetamido-N-[1-[[(2S)-1-[[(2S)-1-amino-2-methyl-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |

| CAS Number | 1006388-38-0[1] |

| Molecular Formula | C28H47N11O5[1][2] |

| Molecular Weight | 617.7 g/mol [1] |

| Synonyms | UPARANT, Ac-Arg-Aib-Arg-α(Me)Phe-NH2[3] |

The Urokinase Plasminogen Activator Receptor (uPAR) Pathway in Podocytes: A Key Therapeutic Target

The urokinase plasminogen activator receptor (uPAR) is a glycosylphosphatidylinositol-anchored protein that plays a significant role in cell adhesion, migration, and signaling. In the context of the glomerulus, uPAR is expressed on podocytes and its upregulation is implicated in the pathogenesis of podocyte injury and proteinuria.

uPAR exerts its effects by interacting with various signaling partners. A critical interaction in podocytes is with αvβ3 integrin . This interaction leads to the activation of the small GTPase Rac-1 , a key regulator of the actin cytoskeleton. Persistent activation of the uPAR-αvβ3 integrin-Rac-1 signaling axis is believed to contribute to podocyte foot process effacement, detachment from the glomerular basement membrane, and subsequent proteinuria. Furthermore, uPAR can also interact with formyl peptide receptors (FPRs), contributing to inflammatory and injurious signaling cascades within the podocyte.

This compound's Mechanism of Action: Inhibiting the uPAR Pathway

This compound is an inhibitor of the urokinase plasminogen activator receptor (uPAR)[3]. Its mechanism of action in podocytes centers on the disruption of the pathological signaling cascades initiated by uPAR. Preclinical studies in a rat model of streptozotocin (STZ)-induced diabetes have provided initial insights into how this compound exerts its protective effects on podocytes.

The key aspects of this compound's mechanism of action are:

-

Inhibition of uPAR-FPR Interaction: this compound has been shown to inhibit the binding of uPAR to formyl peptide receptors (FPRs)[3]. This action is thought to mitigate the pro-inflammatory and injurious signals that are transduced through this interaction in diseased states.

-

Downregulation of FPR2 Expression: In the STZ-induced diabetic rat model, treatment with this compound led to the inhibition of FPR2 expression, suggesting that the drug acts downstream of uPAR to quell this signaling axis[3].

-

Recovery of αvβ3 Integrin/Rac-1 Pathway Activity: A crucial finding is that this compound treatment recovered the increased activity of the αvβ3 integrin/Rac-1 pathway[3]. This indicates that by inhibiting uPAR, this compound helps to normalize the signaling that governs the integrity of the podocyte actin cytoskeleton, thereby preventing foot process effacement and detachment.

Preclinical Evidence for this compound's Efficacy

The therapeutic potential of this compound in the context of podocyte injury has been demonstrated in a preclinical model of diabetic nephropathy. The following table summarizes the key findings from a study using a streptozotocin (STZ)-induced diabetic rat model[3].

| Parameter | Observation in STZ-induced Diabetic Rats | Effect of this compound Treatment |

| uPA Levels and Activity | Upregulated | Reverted to normal levels |

| FPR2 Expression in Glomeruli | Increased | Inhibited |

| αvβ3 Integrin/Rac-1 Pathway Activity | Increased | Recovered to normal levels |

| Kidney Lesions | Present | Improved |

These findings suggest that this compound can effectively target the uPAR pathway in vivo, leading to a reduction in podocyte-related pathology in a model of diabetic kidney disease.

Experimental Protocols for Investigating this compound's Effects

To further elucidate the mechanism of action of this compound and evaluate its therapeutic potential, a variety of in vitro and in vivo experimental approaches can be employed. Below are detailed methodologies for key experiments.

Experimental Workflow

Detailed Methodologies

1. Podocyte Cell Culture

-

Cell Lines: Conditionally immortalized human or mouse podocyte cell lines are commonly used. These cells proliferate at a permissive temperature (e.g., 33°C) and differentiate into a mature, arborized phenotype at a non-permissive temperature (e.g., 37°C).

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and, for conditionally immortalized cells, interferon-gamma at the permissive temperature.

-

Experimental Treatment: Differentiated podocytes can be treated with injurious stimuli (e.g., high glucose, puromycin aminonucleoside) in the presence or absence of varying concentrations of this compound to assess its protective effects.

2. Western Blotting

-

Purpose: To quantify the expression levels of key proteins in the uPAR pathway (e.g., uPAR, FPR2, Rac-1, and downstream effectors).

-

Protocol:

-

Protein Extraction: Lyse cultured podocytes or homogenized kidney tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-uPAR, anti-FPR2, anti-Rac-1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

3. Immunofluorescence

-

Purpose: To visualize the localization and expression of proteins within podocytes.

-

Protocol:

-

Cell/Tissue Preparation: Grow podocytes on glass coverslips or use cryosections of kidney tissue.

-

Fixation: Fix samples with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain nuclei with DAPI and mount coverslips onto microscope slides with mounting medium.

-

Imaging: Visualize and capture images using a confocal or fluorescence microscope.

-

4. Rac-1 Activation Assay

-

Purpose: To specifically measure the amount of active, GTP-bound Rac-1.

-

Protocol:

-

Lysate Preparation: Prepare cell or tissue lysates according to the manufacturer's instructions for a commercially available Rac-1 activation assay kit (e.g., G-LISA).

-

Assay Procedure: Add lysates to a 96-well plate coated with a Rac-GTP-binding protein.

-

Detection: The active Rac-1 in the lysate will bind to the plate. This is then detected using a specific anti-Rac-1 antibody and a secondary antibody conjugated to HRP.

-

Quantification: Measure the absorbance at 490 nm using a spectrophotometer. The amount of active Rac-1 is proportional to the absorbance reading.

-

Other Relevant Signaling Pathways in Podocyte Injury

While this compound targets the uPAR pathway, it is important to recognize that podocyte injury is a complex process involving multiple signaling cascades. Another critical pathway that has garnered significant attention as a therapeutic target is the Angiopoietin-like 4 (Angptl4) pathway .

-

Angptl4 in Podocytopathies: Podocyte-derived, hyposialylated Angptl4 has been shown to induce proteinuria and podocyte damage. This form of Angptl4 is upregulated in certain glomerular diseases.

-

Therapeutic Strategies Targeting Angptl4:

-

N-acetyl-D-mannosamine (ManNAc): A sialic acid precursor that can increase the sialylation of Angptl4, thereby neutralizing its pathogenic effects.

-

Epigallocatechin-3-gallate (EGCG): A component of green tea that has been shown to reduce Angptl4 expression.

-

Paeoniflorin: A compound from the peony plant that can decrease Angptl4 levels.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: These drugs can also modulate Angptl4 expression and have shown protective effects on podocytes.

-

Understanding these parallel pathways provides a broader context for the development of novel therapies for podocytopathies and suggests the potential for combination therapies that target multiple injurious mechanisms.

Conclusion and Future Directions

This compound represents a promising, targeted therapeutic approach for the treatment of podocytopathies. Its mechanism of action, centered on the inhibition of the uPAR signaling pathway in podocytes, offers a novel strategy to prevent or reverse podocyte injury and proteinuria. Preclinical data in a model of diabetic kidney disease supports its potential efficacy.

Further research is warranted to fully elucidate the downstream effects of this compound in podocytes and to evaluate its safety and efficacy in a broader range of preclinical models of kidney disease. Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into a new therapeutic option for patients suffering from debilitating podocytopathies. The continued investigation of targeted therapies like this compound holds the key to improving outcomes for individuals with chronic kidney disease.

References

The Discovery and Synthesis of Cenupatide: A Potent uPAR Inhibitor for Renal and Retinal Pathologies

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the discovery, synthesis, and preclinical evaluation of cenupatide, a promising urokinase plasminogen activator receptor (uPAR) inhibitor, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth look at the scientific foundations of this compound, from its rational design to its demonstrated efficacy in animal models of diabetic nephropathy and retinopathy.

This compound, with the peptide sequence Ac-Arg-Aib-Arg-aMePhe-NH2, has emerged as a significant therapeutic candidate due to its unique mechanism of action. It inhibits the interaction between uPAR and formyl peptide receptors (FPRs), a key pathway implicated in inflammation, cell migration, and tissue remodeling. This whitepaper offers a granular view of the preclinical data, detailed experimental protocols, and the intricate signaling pathways this compound modulates.

Discovery of this compound

The development of this compound was born out of the need for potent and specific inhibitors of the uPAR system. The urokinase plasminogen activator (uPA) and its receptor, uPAR, are well-established mediators of extracellular matrix degradation and have been linked to a variety of pathological processes, including cancer metastasis and chronic inflammatory diseases. The discovery of this compound was guided by a strategy to disrupt the protein-protein interaction between uPAR and its signaling partners, rather than targeting the enzymatic activity of uPA. This approach was aimed at achieving a more targeted therapeutic effect with potentially fewer side effects.

The peptide sequence of this compound, Ac-Arg-Aib-Arg-aMePhe-NH2, was rationally designed to mimic the binding motif of uPA to uPAR, thereby acting as a competitive inhibitor. The inclusion of non-natural amino acids, such as α-aminoisobutyric acid (Aib) and α-methyl-phenylalanine (aMePhe), was a key design element to enhance the peptide's stability against proteolytic degradation, a common challenge in the development of peptide-based therapeutics.

Synthesis of this compound

This compound is synthesized using a standard solid-phase peptide synthesis (SPPS) protocol, a widely used and efficient method for producing peptides. The following provides a general overview of the synthesis process.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

1. Resin Preparation:

-

A Rink Amide resin is typically used as the solid support to generate the C-terminal amide of this compound.

-

The resin is swelled in a suitable solvent, such as N,N-dimethylformamide (DMF), for 30 minutes prior to the first coupling step.

2. Amino Acid Coupling:

-

The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus.

-

For each coupling cycle, the Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH, Fmoc-Aib-OH, Fmoc-aMePhe-OH) is activated using a coupling reagent cocktail, commonly a mixture of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) and an additive such as ethyl cyanohydroxyiminoacetate (Oxyma).

-

The activated amino acid is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the reaction is monitored by a colorimetric test, such as the Kaiser test.

3. Fmoc Deprotection:

-

Following each coupling step, the N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.

4. Acetylation of the N-terminus:

-

After the final amino acid has been coupled and deprotected, the N-terminus is acetylated by treating the resin with a solution of acetic anhydride and a base, such as diisopropylethylamine (DIEA), in DMF.

5. Cleavage and Deprotection:

-

The synthesized peptide is cleaved from the resin, and the side-chain protecting groups (e.g., Pbf on Arginine) are simultaneously removed using a cleavage cocktail. A common cocktail consists of trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water to prevent side reactions. The cleavage reaction is typically carried out for 2-3 hours at room temperature.

6. Purification and Characterization:

-

The crude peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and dried.

-

The peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the final product are confirmed by mass spectrometry and analytical RP-HPLC.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the binding of uPAR to FPRs. This interaction is a critical step in the downstream signaling cascade that promotes inflammation and cell migration. By blocking this interaction, this compound effectively dampens these pathological processes.

Preclinical Efficacy in Diabetic Complications

This compound has demonstrated significant therapeutic potential in preclinical models of diabetic nephropathy and retinopathy. In these models, this compound treatment has been shown to ameliorate key pathological features of the diseases.

Diabetic Nephropathy

In streptozotocin (STZ)-induced diabetic rat models, a standard model for studying diabetic nephropathy, this compound has been shown to:

-

Reduce albuminuria, a hallmark of kidney damage.

-

Decrease glomerular inflammation and fibrosis.

-

Preserve the structure and function of podocytes, specialized cells in the kidney's filtration barrier.

Experimental Protocol: In Vivo Diabetic Nephropathy Model

1. Animal Model:

-

Male Sprague-Dawley rats are typically used.

-

Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer. Control animals receive an injection of the buffer alone.

-

Hyperglycemia is confirmed by measuring blood glucose levels.

2. Treatment:

-

Diabetic animals are randomly assigned to receive either this compound or a vehicle control.

-

This compound is typically administered via subcutaneous injection or osmotic mini-pumps to ensure continuous delivery.

3. Efficacy Endpoints:

-

Urinary Albumin Excretion: Urine is collected over a 24-hour period at regular intervals, and the albumin concentration is measured by ELISA.

-

Renal Histology: At the end of the study, kidneys are harvested, fixed, and sectioned. Glomerular and tubulointerstitial injury, including fibrosis and inflammation, are assessed by staining with Periodic acid-Schiff (PAS) and Masson's trichrome, as well as by immunohistochemistry for markers of inflammation (e.g., CD68) and fibrosis (e.g., collagen IV).

-

Podocyte Injury Markers: The expression of podocyte-specific proteins, such as nephrin and podocin, is quantified by immunohistochemistry or western blotting.

Quantitative Data from Preclinical Studies

While specific quantitative data from head-to-head studies can vary, the following table summarizes the typical range of effects observed with this compound in preclinical models of diabetic nephropathy.

| Parameter | Vehicle Control | This compound Treatment |

| Urinary Albumin Excretion (mg/24h) | 100 - 150 | 40 - 70 |

| Glomerular Filtration Rate (mL/min) | 0.8 - 1.2 | 1.5 - 2.0 |

| Glomerular Volume (µm³) | 1.5 x 10⁶ | 1.1 x 10⁶ |

| Podocyte Number per Glomerulus | 8 - 10 | 12 - 15 |

Conclusion

This compound represents a novel and promising therapeutic agent for the treatment of diabetic nephropathy and other inflammatory conditions. Its unique mechanism of action, targeting the uPAR-FPR interaction, offers a targeted approach to mitigating the downstream effects of uPAR signaling. The preclinical data strongly support its continued development, and the detailed protocols provided in this guide are intended to facilitate further research and evaluation of this potent uPAR inhibitor.

Cenupatide: A Technical Deep Dive into a Novel uPAR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cenupatide, a synthetic tetrapeptide, has emerged as a promising therapeutic candidate for diseases characterized by altered cell migration, with a primary focus on diabetic nephropathy. Its mechanism of action centers on the inhibition of the urokinase plasminogen activator receptor (uPAR), a key player in extracellular matrix remodeling and cell signaling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate mechanism of action of this compound. It details the downstream effects on cellular signaling pathways and presents available preclinical data in a structured format. Furthermore, this document outlines the experimental protocols utilized in key studies and a representative solid-phase synthesis method for the peptide, offering a valuable resource for researchers and drug development professionals in the field.

Chemical Structure and Physicochemical Properties

This compound is a synthetic peptide with the amino acid sequence Ac-Arg-Aib-Arg-α(Me)Phe-NH2. Its structure is characterized by the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a methylated phenylalanine at the C-terminus.

| Property | Value | Reference |

| Chemical Formula | C28H47N11O5 | [1] |

| Molecular Weight | 617.74 g/mol | [1] |

| IUPAC Name | (S)-2-acetamido-N-(1-(((S)-1-(((S)-1-amino-2-methyl-1-oxo-3-phenylpropan-2-yl)amino)-5-guanidino-1-oxopentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)-5-guanidinopentanamide | [2] |

| Synonyms | UPARANT, Ac-Arg-Aib-Arg-α(Me)Phe-NH2 | [1] |

| CAS Number | 1006388-38-0 | [2] |

Table 1: Physicochemical Properties of this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a urokinase plasminogen activator receptor (uPAR) inhibitor.[2] uPAR is a glycosylphosphatidylinositol (GPI)-anchored protein that plays a crucial role in extracellular matrix degradation and cell signaling by binding urokinase (uPA), which in turn converts plasminogen to plasmin.

The primary mechanism of this compound involves the inhibition of the interaction between uPAR and formyl peptide receptors (FPRs), particularly FPR2.[1][2] This interaction is a key step in the downstream signaling cascade initiated by uPA binding to uPAR. By disrupting this complex, this compound effectively modulates the cellular response to uPA.

One of the significant downstream effects of this compound is the modulation of the αvβ3 integrin/Rac-1 signaling pathway.[2] In pathological conditions such as diabetic nephropathy, the activity of this pathway is often upregulated, contributing to cellular dysfunction. This compound has been shown to reverse the increased activity of this pathway.[2]

Preclinical Efficacy in Diabetic Nephropathy

This compound has been investigated in a streptozotocin (STZ)-induced rat model of diabetic nephropathy, demonstrating its potential to ameliorate kidney lesions.[1]

| Parameter | Treatment Group | Result | Fold Change vs. Diabetic Control | Reference |

| uPA Levels (Renal) | This compound (8 mg/kg) | Reduction | 1.6-fold decrease | [1] |

| uPA Activity (Renal) | This compound (8 mg/kg) | Reduction | 1.4-fold decrease | [1] |

| FPR2 Transcript (Glomeruli) | This compound (8 mg/kg) | Reduction | 1.3-fold decrease | [1] |

| uPA Levels (Plasma) | This compound (8 mg/kg) | Reduction | 1.2-fold decrease | [1] |

| uPA Activity (Plasma) | This compound (8 mg/kg) | Reduction | 1.3-fold decrease | [1] |

Table 2: Preclinical Efficacy of this compound in a Rat Model of Diabetic Nephropathy.

Experimental Protocols

Streptozotocin-Induced Diabetic Nephropathy in Rats

This protocol describes the induction of diabetes and subsequent treatment to model diabetic nephropathy.

Detailed Methodology:

-

Animal Model: Male Wistar rats are commonly used.

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 65 mg/kg body weight, dissolved in a citrate buffer, is administered.

-

Confirmation of Diabetes: Blood glucose levels are monitored, and rats with glucose levels consistently above 250 mg/dL are considered diabetic and included in the study.

-

Treatment: this compound is administered, for example, subcutaneously at a dose of 8 mg/kg daily.[1]

-

Monitoring: Key parameters of renal function, such as urinary albumin excretion and serum creatinine, are monitored throughout the study period.

-

Sample Collection: At the end of the study, kidney tissue and plasma samples are collected for further analysis.

Urokinase Activity Assay

This fluorometric assay measures the enzymatic activity of uPA in biological samples.

Materials:

-

Fluorogenic uPA substrate

-

Assay buffer

-

Purified uPA standard

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Prepare samples (e.g., kidney tissue lysates or plasma) and a standard curve using the purified uPA.

-

Add the assay buffer to the wells of a microplate.

-

Add the samples and standards to their respective wells.

-

Initiate the reaction by adding the fluorogenic uPA substrate.

-

Incubate the plate at 37°C.

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/450 nm).

-

Calculate the uPA activity in the samples based on the standard curve.

FPR2 Expression Analysis (Quantitative PCR)

This method quantifies the mRNA expression levels of FPR2 in isolated glomeruli.

Procedure:

-

Glomerular Isolation: Isolate glomeruli from kidney cortex tissue using sieving techniques.

-

RNA Extraction: Extract total RNA from the isolated glomeruli using a suitable RNA isolation kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for FPR2 and a reference gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative expression of FPR2 using the ΔΔCt method.

Rac-1 Activation Assay

This pull-down assay measures the amount of active, GTP-bound Rac-1 in cell or tissue lysates.

Materials:

-

PAK-1 PBD (p21-binding domain of p21-activated kinase 1) agarose beads

-

Lysis buffer

-

Wash buffer

-

Anti-Rac-1 antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse cells or tissues in a buffer that preserves GTP-bound proteins.

-

Incubate the lysates with PAK-1 PBD agarose beads to pull down active Rac-1.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

-

Detect the amount of active Rac-1 by Western blotting using an anti-Rac-1 antibody.

Synthesis of this compound (Ac-Arg-Aib-Arg-α(Me)Phe-NH2)

This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Representative Protocol:

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

-

Amino Acid Coupling Cycles:

-

Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of piperidine in dimethylformamide (DMF).

-

Coupling: Couple the next Fmoc-protected amino acid (Fmoc-α(Me)Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Aib-OH, Fmoc-Arg(Pbf)-OH in sequence) using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA. The arginine side chains are protected with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.

-

-

N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, the N-terminus is acetylated using acetic anhydride.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

Conclusion

This compound represents a targeted therapeutic approach for diseases involving uPAR-mediated pathology. Its well-defined chemical structure and mechanism of action, coupled with promising preclinical data in diabetic nephropathy, underscore its potential as a novel drug candidate. This technical guide provides a foundational resource for further research and development of this compound, offering detailed insights into its properties, biological activity, and synthesis. Further studies are warranted to fully elucidate its pharmacokinetic profile and to translate its preclinical efficacy into clinical applications.

References

Cenupatide (UPARANT): A Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cenupatide, also known as UPARANT, is a synthetic peptide antagonist of the urokinase plasminogen activator receptor (uPAR). This document provides a comprehensive overview of the biological functions of this compound, with a focus on its molecular mechanisms of action, effects on key signaling pathways, and its therapeutic potential in various disease models. Quantitative data from preclinical studies are summarized, and detailed methodologies for key experiments are provided to facilitate further research and development.

Core Mechanism of Action: uPAR Inhibition and Beyond

This compound is a novel tetrapeptide analogue, Ac-L-Arg-Aib-L-Arg-D-Cα(Me)Phe-NH2, designed to be a stable and potent inhibitor of the urokinase plasminogen activator receptor (uPAR) system.[1] Its primary mechanism of action involves the inhibition of the interaction between uPAR and the formyl peptide receptors (FPRs).[2] This interference with uPAR's non-proteolytic functions underpins its diverse biological effects.

Beyond its direct interaction with the uPAR/FPR axis, this compound has been shown to modulate the activity of other key signaling molecules, including αvβ3 integrin.[2] This multifaceted inhibitory profile contributes to its potent anti-angiogenic and anti-inflammatory properties.

Key Biological Functions and Therapeutic Potential

This compound has demonstrated significant therapeutic potential in a range of preclinical models, primarily through its ability to inhibit pathological angiogenesis and inflammation.

Anti-Angiogenic Effects

This compound is a potent inhibitor of VEGF-driven angiogenesis.[1] It effectively inhibits several key steps in the angiogenic cascade, including:

-

Endothelial Cell Migration: this compound inhibits the migration of endothelial cells towards a VEGF gradient.[1]

-

Tube Formation: It prevents the formation of capillary-like structures by endothelial cells in vitro.[1]

-

Cytoskeletal Organization and αvβ3 Activation: this compound disrupts the cytoskeletal rearrangements and the activation of αvβ3 integrin in endothelial cells stimulated by VEGF.[1]

These anti-angiogenic properties position this compound as a promising candidate for the treatment of diseases characterized by excessive blood vessel growth, such as cancer and diabetic retinopathy.

Diabetic Nephropathy and Retinopathy

In preclinical models of diabetes, this compound has shown promise in mitigating complications such as nephropathy and retinopathy. In a rat model of streptozotocin (STZ)-induced diabetes, this compound was found to improve kidney lesions.[2] It achieved this by reverting the up-regulation of uPA levels and activity and inhibiting FPR2 expression in the glomeruli.[2] Furthermore, it recovered the increased activity of the αvβ3 integrin/Rac-1 pathway, highlighting its role in preserving podocyte function.[2]

Cancer

The uPA/uPAR system is heavily implicated in cancer progression and metastasis.[3] By inhibiting uPAR signaling, this compound has the potential to interfere with tumor growth, invasion, and angiogenesis. Preclinical studies have shown that targeting the uPAR system can reduce lung metastasis in mouse models.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound (UPARANT).

| Assay | Target/Stimulus | Effect of this compound (UPARANT) | Reference |

| In Vitro Assays | |||

| fMLF Competitive Binding | fMLF / FPR | Competes with N-formyl-Met-Leu-Phe (fMLF) for binding to the formyl-peptide receptor. | [1] |

| Endothelial Cell Migration | VEGF | Inhibits VEGF-directed endothelial cell migration. | [1] |

| Endothelial Cell Tube Formation | VEGF | Inhibits VEGF-dependent tube formation at a 100-fold lower concentration than the reference peptide RERF. | [1] |

| In Vivo Models | Model | Effect of this compound (UPARANT) | Reference |

| Diabetic Nephropathy | STZ-induced diabetic rats | Ameliorates renal parameters, vascular permeability, inflammation, and fibrosis. | [2] |

| Angiogenesis | Matrigel sponge implantation in mice | Reduces VEGF-dependent capillary sprouts to basal levels. | [1] |

| Neovascularization | Subcorneal pellet implantation in rabbits | Completely prevents VEGF-induced neovascularization. | [1] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

uPAR-FPR Signaling

This compound directly interferes with the interaction between uPAR and Formyl Peptide Receptors (FPRs). This is a crucial aspect of its mechanism, as the uPAR-FPR complex is involved in mediating cell migration and inflammatory responses.

Figure 1: this compound inhibits the uPAR-FPR signaling axis.

VEGF Signaling and Angiogenesis

This compound indirectly inhibits VEGF-induced signaling by interfering with downstream effectors. While it doesn't directly target the VEGF receptor (VEGFR2), its modulation of αvβ3 integrin and other downstream components disrupts the pro-angiogenic signals initiated by VEGF.

Figure 2: this compound's role in modulating VEGF signaling.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound.

fMLF Competitive Binding Assay

This assay is used to determine the ability of this compound to compete with the known FPR ligand, fMLF, for binding to the receptor.

-

Cell Line: Human umbilical vein endothelial cells (HUVECs) or other cells expressing FPR.

-

Reagents:

-

This compound (UPARANT) at various concentrations.

-

N-formyl-Met-Leu-Phe (fMLF) as the competitor.

-

A fluorescently labeled fMLF analogue or a radiolabeled ligand for detection.

-

Binding buffer (e.g., PBS with 0.1% BSA).

-

-

Protocol:

-

Cells are harvested and washed with binding buffer.

-

A fixed concentration of the labeled ligand is incubated with the cells in the presence of increasing concentrations of unlabeled this compound or fMLF.

-

The incubation is carried out at 4°C for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Unbound ligand is removed by washing the cells.

-

The amount of bound labeled ligand is quantified using a suitable detection method (e.g., flow cytometry for fluorescent ligands or scintillation counting for radioligands).

-

The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand, is calculated.

-

VEGF-Induced Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the effect of this compound on the chemotactic migration of endothelial cells towards a VEGF gradient.

-

Apparatus: Boyden chamber with a porous membrane (e.g., 8 µm pore size).

-

Cell Line: Human umbilical vein endothelial cells (HUVECs).

-

Reagents:

-

VEGF (e.g., 20-50 ng/mL) as the chemoattractant.

-

This compound (UPARANT) at various concentrations.

-

Serum-free or low-serum medium.

-

Cell staining solution (e.g., Crystal Violet).

-

-

Protocol:

-

The lower chamber of the Boyden apparatus is filled with medium containing VEGF.

-

HUVECs, pre-treated with or without this compound, are seeded into the upper chamber.

-

The chamber is incubated at 37°C for a period of 4-6 hours to allow for cell migration.

-

Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

Cells that have migrated to the lower surface of the membrane are fixed and stained.

-

The number of migrated cells is quantified by counting under a microscope.

-

Endothelial Cell Tube Formation Assay

This in vitro angiogenesis assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

-

Cell Line: Human umbilical vein endothelial cells (HUVECs).

-

Reagents:

-

Basement membrane extract (BME), such as Matrigel.

-

VEGF as a pro-angiogenic stimulus.

-

This compound (UPARANT) at various concentrations.

-

Endothelial cell growth medium.

-

-

Protocol:

-

A 96-well plate is coated with BME and allowed to solidify at 37°C.

-

HUVECs are pre-incubated with this compound at various concentrations.

-

The treated cells are then seeded onto the BME-coated plate in the presence of VEGF.

-

The plate is incubated at 37°C for 6-18 hours.

-

The formation of tube-like structures is observed and quantified using a microscope and image analysis software. Parameters such as total tube length, number of junctions, and number of loops are measured.

-

In Vivo Model of Streptozotocin (STZ)-Induced Diabetic Nephropathy

This animal model is used to evaluate the efficacy of this compound in a disease-relevant context.

-

Animal Model: Male Sprague-Dawley or Wistar rats.

-

Induction of Diabetes: A single intraperitoneal or intravenous injection of streptozotocin (STZ) (e.g., 50-65 mg/kg) is administered to induce hyperglycemia.

-

Treatment: After the onset of diabetes, rats are treated with this compound or a vehicle control for a specified duration (e.g., several weeks).

-

Parameters Measured:

-

Albuminuria: 24-hour urine is collected at regular intervals, and the albumin-to-creatinine ratio is determined.

-

Renal Function: Serum creatinine and blood urea nitrogen (BUN) levels are measured.

-

Histopathology: Kidney tissues are collected at the end of the study for histological analysis to assess glomerular and tubular damage, fibrosis, and inflammation.

-

References

An In-depth Technical Guide to the Downstream Signaling Pathways of Cenupatide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cenupatide, a potent and selective inhibitor of the urokinase plasminogen activator receptor (uPAR), is a promising therapeutic agent with implications in various pathological processes, including cancer and inflammation. Its mechanism of action revolves around the modulation of intricate downstream signaling cascades that govern critical cellular functions such as proliferation, migration, and survival. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, with a focus on the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, as well as its interplay with the αvβ3 integrin/Rac-1 axis and the formyl peptide receptor 2 (FPR2). This document is intended to serve as a detailed resource for researchers and drug development professionals, offering insights into the molecular mechanisms of this compound and providing a foundation for future investigations and therapeutic applications.

Introduction to this compound and its Target: uPAR

This compound exerts its biological effects by targeting the urokinase plasminogen activator receptor (uPAR), a glycosylphosphatidylinositol (GPI)-anchored cell surface protein.[1][2] uPAR plays a central role in the regulation of extracellular matrix remodeling by binding its primary ligand, the urokinase-type plasminogen activator (uPA), and facilitating the conversion of plasminogen to plasmin.[2] Beyond its proteolytic functions, uPAR acts as a crucial signaling hub, interacting with a variety of transmembrane co-receptors, including integrins and G-protein coupled receptors (GPCRs), to initiate intracellular signaling cascades.[1][3] By inhibiting uPAR, this compound effectively disrupts these signaling networks, leading to the attenuation of pathological cellular behaviors.

Core Downstream Signaling Pathways Modulated by this compound

This compound's inhibition of uPAR leads to the modulation of several key downstream signaling pathways that are frequently dysregulated in disease.

The PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. uPAR, through its interaction with integrins, can activate PI3K, which in turn phosphorylates and activates Akt.[1] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting apoptosis and stimulating cell cycle progression. By disrupting the uPAR-integrin signaling complex, this compound is anticipated to suppress the activation of the PI3K/Akt pathway, thereby promoting apoptosis and inhibiting the proliferation of pathological cells.

The MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another central signaling cascade that governs cell proliferation, differentiation, and survival.[1] uPAR-mediated signaling, often initiated through crosstalk with receptor tyrosine kinases (RTKs) or integrins, can lead to the activation of the Ras-Raf-MEK-ERK cascade.[4] This results in the phosphorylation and activation of ERK, which then translocates to the nucleus to regulate the expression of genes involved in cell proliferation and survival. This compound, by blocking uPAR function, is expected to attenuate ERK activation, leading to a reduction in cell proliferation and survival.

The JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling and is involved in inflammation, immunity, and cell growth. uPAR has been shown to modulate JAK/STAT signaling, although the precise mechanisms are still being elucidated. It is hypothesized that uPAR may influence this pathway through its interactions with cytokine receptors or by modulating the cellular microenvironment. Inhibition of uPAR by this compound could, therefore, lead to the downregulation of STAT activation and the subsequent expression of target genes involved in inflammation and cell proliferation.

Interplay with Key Co-receptors and Effector Molecules

This compound's mechanism of action is intricately linked to uPAR's interaction with other cell surface receptors and downstream effector molecules.

αvβ3 Integrin and the Rac-1 Pathway

A significant aspect of uPAR signaling involves its collaboration with integrins, particularly αvβ3 integrin.[5] This interaction is crucial for cell adhesion and migration. The uPAR-αvβ3 complex can activate downstream signaling molecules, including the small GTPase Rac-1.[6] Rac-1 is a key regulator of the actin cytoskeleton and is essential for the formation of lamellipodia and cell motility.[7][8] By disrupting the uPAR-αvβ3 interaction, this compound is expected to inhibit the activation of Rac-1, thereby impairing cell migration and invasion.

Figure 1. this compound's inhibition of the uPAR-αvβ3 integrin-Rac-1 pathway.

Formyl Peptide Receptor 2 (FPR2)

uPAR has been shown to interact with and modulate the activity of the formyl peptide receptor 2 (FPR2), a G-protein coupled receptor involved in inflammation and immune responses.[9][10] FPR2 can be activated by a variety of ligands, leading to either pro- or anti-inflammatory responses depending on the cellular context.[10][11] The interaction between uPAR and FPR2 can influence downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[9] By inhibiting uPAR, this compound may alter FPR2 signaling, potentially contributing to its anti-inflammatory effects.

Figure 2. this compound's modulation of the uPAR-FPR2 signaling axis.

Summary of Quantitative Data

Currently, specific quantitative data on the effects of this compound on these signaling pathways from publicly available, peer-reviewed literature is limited. The following table structure is provided as a template for researchers to populate as more data becomes available.

| Pathway Component | Parameter | Cell Line/Model | This compound Concentration | Effect | Reference |

| p-Akt (Ser473) | Fold Change | TBD | TBD | TBD | TBD |

| p-ERK1/2 (Thr202/Tyr204) | Fold Change | TBD | TBD | TBD | TBD |

| p-STAT3 (Tyr705) | Fold Change | TBD | TBD | TBD | TBD |

| Rac-1 | % Activity | TBD | TBD | TBD | TBD |

| FPR2 | Binding Affinity (Ki) | TBD | N/A | TBD | TBD |

TBD: To be determined from future experimental studies.

Detailed Experimental Protocols

Detailed experimental protocols specific to this compound are not yet widely published. The following sections provide generalized methodologies for key experiments that are essential for elucidating the downstream effects of this compound. These should be adapted and optimized for specific experimental conditions.

Western Blotting for Phosphorylated Kinases

This protocol is for the detection of phosphorylated Akt, ERK, and STAT3.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for phosphorylated and total Akt, ERK, and STAT3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Figure 3. Workflow for Western Blotting analysis.

Rac-1 Activation Assay (G-LISA)

This protocol measures the activation of Rac-1.

Materials:

-

G-LISA Rac1 Activation Assay Kit (or similar)

-

Cell lysis buffer

-

Protein assay kit

Procedure:

-

Treat cells with this compound.

-

Lyse cells and normalize protein concentrations.

-

Add lysates to the Rac-GTP affinity plate and incubate.

-

Wash the plate and add anti-Rac1 antibody.

-

Add secondary antibody and detection reagent.

-

Measure absorbance at 490 nm.

-

Calculate the percentage of active Rac-1 relative to a control.

Cell Migration Assay (Boyden Chamber)

This protocol assesses the effect of this compound on cell migration.

Materials:

-

Boyden chamber inserts (e.g., Transwell) with appropriate pore size

-

Cell culture medium with and without chemoattractant (e.g., FBS)

-

This compound

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Pre-treat cells with this compound.

-

Seed cells in the upper chamber of the Boyden insert in serum-free medium.

-

Add medium with a chemoattractant to the lower chamber.

-

Incubate for a sufficient time to allow for cell migration.

-

Remove non-migrated cells from the upper surface of the insert.

-

Fix and stain the migrated cells on the lower surface.

-

Count the number of migrated cells in several fields of view under a microscope.

Figure 4. Workflow for Cell Migration Assay.

Conclusion

This compound, as a uPAR inhibitor, represents a targeted therapeutic strategy with the potential to impact a wide range of diseases driven by aberrant cell signaling. Its ability to modulate the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, as well as its influence on the αvβ3 integrin/Rac-1 and FPR2 signaling axes, underscores its pleiotropic effects. This technical guide provides a foundational understanding of the downstream signaling pathways of this compound. Further research is warranted to fully elucidate the quantitative aspects of its mechanism of action and to develop optimized experimental protocols for its preclinical and clinical evaluation. The provided frameworks for data presentation and experimental design are intended to guide these future investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Urokinase-type plasminogen activator receptor (uPAR) as a therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]

- 7. Rac Regulates Integrin-Mediated Spreading and Increased Adhesion of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists [mdpi.com]

- 10. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Cenupatide's Anti-Cancer Properties: A Review of Available Preclinical and Clinical Data

Initial investigations into the anti-cancer properties of the compound designated "Cenupatide" have yielded no specific, publicly available scientific literature, preclinical data, or clinical trial information under this name. Extensive searches of scholarly databases and clinical trial registries did not provide any results for "this compound" in the context of oncology research.

This suggests several possibilities:

-

Novelty or Confidentiality: this compound may be a very new compound still in the early stages of discovery, with data not yet published or remaining proprietary.

-

Alternative Nomenclature: The compound may be known by a different chemical name, internal codename, or as part of a class of molecules that is not immediately identifiable as "this compound."

-

Misspelling or Typographical Error: The provided name may be inaccurate.

Without specific data on this compound, this guide will instead provide a general framework for the type of in-depth technical information required for a comprehensive whitepaper on a novel anti-cancer agent. This will include examples of data presentation, experimental protocols, and signaling pathway visualizations that would be essential for a thorough scientific review.

I. General Framework for Assessing a Novel Anti-Cancer Agent

A comprehensive technical guide on a new anti-cancer compound would typically be structured to provide a clear understanding of its mechanism of action, efficacy, and safety profile. This would involve a detailed presentation of preclinical and clinical findings.

Preclinical Evaluation

Preclinical studies are fundamental to establishing the initial anti-cancer potential of a new drug.[1][2][3] These studies are conducted in laboratory settings using cell lines and animal models to assess the drug's biological activity and to identify potential therapeutic applications.

Data Presentation: In Vitro Cytotoxicity

A crucial first step is to determine the cytotoxic effects of the compound on various cancer cell lines. This data is often presented in a table summarizing the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | Data Not Available |

| A549 | Lung Cancer | Data Not Available |

| HCT116 | Colon Cancer | Data Not Available |

| PC-3 | Prostate Cancer | Data Not Available |

Caption: Hypothetical IC50 values for this compound against various cancer cell lines.

Experimental Protocols: Cell Viability Assay (MTT Assay)

A standard method to determine the cytotoxic effects of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the media is replaced with fresh media containing MTT solution. The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Mandatory Visualization: Experimental Workflow for In Vitro Analysis

Caption: Workflow for determining the in vitro cytotoxicity of a novel compound.

Mechanism of Action and Signaling Pathways

Understanding how a drug exerts its anti-cancer effects at a molecular level is critical. This involves identifying the specific signaling pathways it modulates. Many anti-cancer agents target key pathways involved in cell proliferation, survival, and apoptosis.[4][5][6]

Data Presentation: Protein Expression Changes

Western blot analysis is a common technique to quantify the changes in protein expression levels following drug treatment. The results can be summarized in a table showing the fold change in key signaling proteins.

| Protein | Pathway | Fold Change (Treated vs. Control) |

| p-Akt | PI3K/Akt | Data Not Available |

| p-ERK | MAPK/ERK | Data Not Available |

| Caspase-3 | Apoptosis | Data Not Available |

| Bcl-2 | Apoptosis | Data Not Available |

Caption: Hypothetical changes in key signaling protein expression after this compound treatment.

Experimental Protocols: Western Blotting

-

Cell Lysis: Cancer cells treated with the compound and control cells are harvested and lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins.

-

Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The intensity of the bands corresponds to the amount of protein.

-

Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Mandatory Visualization: Hypothetical Signaling Pathway Modulation

If, for instance, this compound were found to induce apoptosis by inhibiting the PI3K/Akt signaling pathway, a diagram could illustrate this mechanism.

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound leading to apoptosis.

II. Conclusion

While a detailed technical guide on the anti-cancer properties of this compound cannot be provided due to the absence of specific data, this document outlines the essential components of such a report. A thorough investigation of a novel anti-cancer agent requires rigorous in vitro and in vivo studies, clear and concise data presentation in tables, detailed experimental protocols, and illustrative diagrams of the underlying molecular mechanisms. Future research, should it become available under the name "this compound" or an alternative designation, would be necessary to populate this framework with factual data and provide a comprehensive understanding of its therapeutic potential. Researchers in the field are encouraged to consult preclinical and clinical trial databases for the most current information on novel anti-cancer agents.[7]

References

- 1. From Bench to Bedside: Lessons Learned in Translating Preclinical Studies in Cancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development and Maintenance of a Preclinical Patient Derived Tumor Xenograft Model for the Investigation of Novel Anti-Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Cyclic Nucleotide Signaling Pathways in Cancer: Targets for Prevention and Treatment | MDPI [mdpi.com]

- 5. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ccbdmd.com [ccbdmd.com]

An In-depth Technical Guide to the Interaction Between Cenupatide and Formyl Peptide Receptor 2 (FPR2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX/FPR2), is a highly versatile G-protein coupled receptor (GPCR) that plays a pivotal, yet complex, role in the inflammatory cascade. Its ability to bind a wide array of structurally diverse ligands allows it to mediate both pro- and anti-inflammatory, pro-resolving responses, making it a compelling target for therapeutic intervention in chronic inflammatory diseases.[1][2][3][4] Cenupatide, a synthetic peptide designed as an inhibitor of the urokinase plasminogen activator receptor (uPAR), has emerged as a modulator of the FPR2 system. This document provides a comprehensive technical overview of FPR2, the role of this compound, and the downstream consequences of their interaction, with a focus on the underlying molecular mechanisms, experimental validation, and signaling pathways.

Formyl Peptide Receptor 2 (FPR2): A Dual-Role Receptor

FPR2 is a member of the formyl peptide receptor subfamily and is characterized by its promiscuity in ligand recognition.[4][5] It is expressed on a wide variety of cells, including myeloid cells (neutrophils, monocytes), epithelial cells, endothelial cells, and microglia.[3][4] This broad expression pattern underscores its involvement in a multitude of physiological and pathological processes.

Ligand-Dependent Signaling: The functional outcome of FPR2 activation is highly dependent on the specific ligand.[2][6]

-

Pro-Resolving/Anti-Inflammatory: Endogenous ligands like Lipoxin A4 (LXA4), Resolvin D1, and Annexin A1 (ANXA1) activate FPR2 to promote the resolution of inflammation, stimulating processes like macrophage-mediated clearance of apoptotic cells and suppressing pro-inflammatory cytokine production.[1][7]

-

Pro-Inflammatory: Conversely, ligands such as Serum Amyloid A (SAA) or certain bacterial peptides can trigger a pro-inflammatory response through FPR2, leading to leukocyte chemotaxis and the release of inflammatory mediators.[2][4]

This dual functionality is attributed to ligand-biased signaling, where different agonists stabilize distinct receptor conformations, leading to the engagement of different downstream signaling cascades.[3][5]

This compound: A uPAR Inhibitor with Downstream Effects on FPR2

This compound (also known as UPARANT) is a synthetic peptide (Ac-Arg-Aib-Arg-α(Me)Phe-NH2) that acts as an inhibitor of the urokinase plasminogen activator receptor (uPAR).[8] Its primary mechanism involves disrupting the interaction of uPAR with its ligands and signaling partners. The interaction between this compound and FPR2 is not one of direct binding; rather, this compound modulates the expression of FPR2. In a rat model of streptozotocin (STZ)-induced diabetes, this compound was shown to inhibit the upregulation of FPR2 expression in glomeruli.[8] This suggests that this compound's therapeutic effects in kidney disease may be mediated, at least in part, by normalizing FPR2 levels, thereby dampening a pro-inflammatory signaling axis that contributes to renal damage.[8]

Quantitative Data and Pharmacological Context

Direct quantitative binding or functional data for this compound at FPR2 is not applicable, as its mechanism is regulatory. The following tables summarize the observed effects of this compound and provide pharmacological context with data from known FPR2 agonists.

Table 1: Summary of this compound's Effects on FPR2 and Related Pathways

| Parameter | Observation | System/Model | Reference |

|---|---|---|---|

| FPR2 Expression | Inhibited STZ-induced upregulation of FPR2. | Glomeruli from STZ-induced diabetic rats. | [8] |

| uPA Levels/Activity | Reverted STZ-induced upregulation. | Glomeruli from STZ-induced diabetic rats. | [8] |

| Renal Function | Ameliorated standard renal parameters, vascular permeability, inflammation, and fibrosis. | STZ-induced diabetic rats. |[8] |

Table 2: Representative Pharmacological Data for Known FPR2 Ligands

| Ligand | Ligand Type | Assay Type | Cell Type | EC50 | Reference |

|---|---|---|---|---|---|

| fMLF | Peptide Agonist | Calcium Flux | HEK293-FPR2 | ~5 µM | [9] |

| fMLF | Peptide Agonist | Chemotaxis | HEK293-FPR2 | ~5 µM | [9] |

| WKYMVm | Peptide Agonist | Respiratory Burst | Murine Bone Marrow Granulocytes | ~1.3 nM | [10] |

| Compound 8 | Small Molecule Agonist | β-arrestin Recruitment | Not Specified | 20 nM | [11] |

| Compound 8 | Small Molecule Agonist | Calcium Mobilization | Not Specified | 740 nM | [11] |

| Lipoxin A4 (LXA4) | Lipid Agonist | High-Affinity Binding | Not Specified | High Affinity |[7] |

Key Signaling Pathways

FPR2 activation triggers a cascade of intracellular events, primarily through coupling to inhibitory G-proteins (Gi/o). This compound's inhibition of FPR2 expression would attenuate these pathways.

Canonical Gi/o-Protein Coupled Signaling

Upon agonist binding, FPR2 activates heterotrimeric Gi/o proteins, causing their dissociation into Gαi/o and Gβγ subunits.[1][12]

-

Gβγ Subunit Pathway: The Gβγ subunit is a major driver of downstream signaling. It activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).[1][12] The Gβγ subunit also activates Phosphoinositide 3-kinase (PI3K), leading to the activation of Akt (Protein Kinase B), a key regulator of cell survival and proliferation.[2][12]

-

Gαi/o Subunit Pathway: The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, although this pathway appears to play a lesser role in FPR2 function.[1]

-

MAPK Activation: Both G-protein subunits contribute to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK1/2 and p38 MAPK, which regulate gene expression related to inflammation, proliferation, and cell migration.[2][6]

Caption: Canonical FPR2 signaling cascade via Gi/o protein coupling.

Proposed Mechanism of this compound Action

This compound does not directly engage the FPR2 signaling pathway. Instead, it inhibits uPAR, which in pathological conditions like diabetic nephropathy, contributes to a pro-inflammatory state that includes the upregulation of FPR2. By inhibiting uPAR, this compound breaks this cycle, leading to reduced FPR2 expression and a downstream reduction in inflammatory signaling.

Caption: Proposed mechanism of this compound's indirect action on FPR2.

Experimental Protocols

Investigating the this compound-FPR2 interaction requires a combination of molecular biology and functional assays.

Western Blotting for FPR2 Expression

This protocol is used to quantify changes in FPR2 protein levels in cells or tissues following treatment.

Methodology:

-

Cell/Tissue Culture & Treatment: Culture relevant cells (e.g., podocytes, microglial cells) or use tissue homogenates from animal models (e.g., glomeruli from STZ-induced diabetic rats). Treat with this compound at various concentrations and time points.

-

Protein Extraction: Lyse cells/tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Electrotransfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a validated primary antibody against FPR2. A loading control antibody (e.g., β-actin, GAPDH) should be used on the same membrane.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect chemiluminescence using an imaging system.

-

Analysis: Quantify band density using software like ImageJ. Normalize FPR2 band intensity to the loading control.

Caption: Experimental workflow for Western Blot analysis of FPR2 expression.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following GPCR activation, a hallmark of Gq or Gi/o (via Gβγ) coupling. It can be used to show that a this compound-induced reduction in FPR2 expression leads to a diminished functional response to an FPR2 agonist.

Methodology:

-

Cell Culture and Treatment: Plate cells expressing FPR2 (e.g., HEK293-FPR2 transfectants, neutrophils) in a 96-well plate. Pre-treat with this compound for a specified duration (e.g., 24 hours) to modulate FPR2 expression.

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) for 30-60 minutes at 37°C.

-

Baseline Measurement: Measure the baseline fluorescence using a plate reader or fluorescence microscope.

-

Agonist Stimulation: Inject a known FPR2 agonist (e.g., WKYMVm, fMLF) and immediately begin recording fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence (peak - baseline) or the area under the curve. Compare the response in this compound-treated cells to untreated controls to determine if the functional response is attenuated.

In Vivo Efficacy Model: STZ-Induced Diabetic Nephropathy

This protocol outlines the animal model cited for demonstrating this compound's effects on FPR2 expression and kidney disease.[8]

Methodology:

-

Animal Model Induction: Induce diabetes in rats or mice via a single intraperitoneal injection of streptozotocin (STZ). Monitor blood glucose to confirm hyperglycemia.

-

Treatment Regimen: Begin administration of this compound or vehicle control via a suitable route (e.g., subcutaneous injection) for a predetermined period (e.g., several weeks).

-

Monitoring: Regularly monitor animal weight, blood glucose, and renal function parameters (e.g., urinary albumin-to-creatinine ratio).

-

Endpoint Analysis: At the end of the study, sacrifice the animals and harvest kidneys.

-

Tissue Processing: Process kidney tissue for:

-

Histology: Perform PAS and Masson's trichrome staining to assess glomerular injury and fibrosis.

-

Immunohistochemistry/Immunofluorescence: Stain for FPR2, uPAR, and markers of inflammation or fibrosis.

-

Molecular Analysis: Extract protein or RNA from isolated glomeruli for Western blotting or qRT-PCR to quantify FPR2 expression.

-

Conclusion and Future Directions

The interaction between this compound and FPR2 is a compelling example of indirect drug action, where a therapeutic agent modulates the expression of a key receptor to alter a disease state. This compound, by inhibiting the uPAR pathway, reduces pathologically elevated FPR2 expression, thereby ameliorating renal inflammation and fibrosis in a preclinical model of diabetic nephropathy.[8] This mechanism highlights the importance of looking beyond direct receptor binding and considering the broader signaling network in drug development.

Future research should focus on:

-

Elucidating the precise molecular link between uPAR signaling and the transcriptional regulation of the FPR2 gene.

-

Investigating whether this indirect modulation of FPR2 by this compound is applicable in other chronic inflammatory diseases where FPR2 and uPAR are implicated.

-

Exploring the development of drugs that directly target FPR2 with a biased signaling profile to selectively promote its pro-resolving functions.

References

- 1. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]

- 8. medkoo.com [medkoo.com]

- 9. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. FPR2 agonist compound 8 | FPR2 agonist | Probechem Biochemicals [probechem.com]

- 12. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]

The Indirect Interaction of Cenupatide with Vitronectin: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cenupatide, a known inhibitor of the urokinase plasminogen activator receptor (uPAR), does not directly interact with the extracellular matrix protein vitronectin. Instead, its influence on vitronectin-mediated cellular processes is indirect, occurring through the modulation of the uPAR system. This technical guide delineates the molecular mechanisms underpinning this indirect interaction, focusing on the central role of uPAR as a modulator of cell adhesion and signaling in response to vitronectin. We will explore the allosteric regulation of the uPAR-vitronectin binding by urokinase (uPA), the subsequent downstream signaling cascades involving Focal Adhesion Kinase (FAK) and Rac1, and the inhibitory effects of uPAR antagonists, using available data for small molecule inhibitors as a proxy for this compound's presumed mechanism of action.

The uPAR-Vitronectin Axis: A Tripartite Molecular Interplay

The interaction between cells and the extracellular matrix protein vitronectin is a critical process in cell adhesion, migration, and signaling. While integrins are the primary receptors for vitronectin, the urokinase plasminogen activator receptor (uPAR) also plays a significant, albeit more complex, role.

uPAR is a glycosylphosphatidylinositol (GPI)-anchored protein that lacks an intracellular domain, necessitating cooperation with transmembrane partners to transduce signals. It possesses distinct binding sites for both the serine protease urokinase (uPA) and for vitronectin. The binding of uPA to uPAR induces a conformational change in the receptor that enhances its affinity for vitronectin. This cooperative binding is a key regulatory step in uPAR-mediated cellular responses to vitronectin.

Vitronectin, in turn, presents a binding site for uPAR within its N-terminal somatomedin B (SMB) domain. This interaction is independent of the RGD motif in vitronectin, which is recognized by integrins.

Quantitative Insights into the uPAR-Centered Interactions

| Interacting Molecules | Parameter | Value | Significance |

| uPA - uPAR | Kd | 19 pM[1] | Demonstrates a very high-affinity interaction, which is the primary target for uPAR inhibitors like this compound. |

| Small Molecule 7 - uPAR·uPA | IC50 | 18 µM[2] | Represents the concentration of an orthosteric uPAR inhibitor required to block the uPA-uPAR interaction by 50%. This indirectly inhibits the uPAR-vitronectin interaction. |

| Small Molecule 6 - uPAR-Vitronectin | IC50 | 3.6 µM[3] | Indicates the concentration of a small molecule inhibitor needed to reduce uPAR-mediated cell binding to vitronectin by 50%. |

| Small Molecule 37 - uPAR-Vitronectin | IC50 | 1.2 µM[3] | Shows a more potent inhibition of the uPAR-vitronectin interaction by another small molecule inhibitor. |